molecular formula C3H5N5O2 B1683113 (RS)-(tetrazol-5-yl)glycine CAS No. 138199-51-6

(RS)-(tetrazol-5-yl)glycine

Cat. No.: B1683113
CAS No.: 138199-51-6
M. Wt: 143.10 g/mol
InChI Key: UKBRUIZWQZHXFL-UHFFFAOYSA-N
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Description

Tet-glycine is a non-proteinogenic alpha-amino acid.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that glycine, a similar compound, plays a crucial role in various biochemical reactions . It is involved in the synthesis of proteins, nucleic acids, and other biomolecules

Cellular Effects

Glycine, a structurally similar compound, has been shown to have modulatory effects on various cell types, including immune cells, endothelial cells, and macroglial cells It is possible that (RS)-(Tetrazol-5-yl)glycine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Glycine, a similar compound, acts as an inhibitory neurotransmitter in the central nervous system, binding to glycine receptors and causing hyperpolarization of the membrane potential

Temporal Effects in Laboratory Settings

Studies on glycine have shown that it has cytoprotective effects, protecting cells from ischemic cell death It is possible that this compound may have similar effects over time, including effects on the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

Studies on glycine have shown that it has beneficial effects on health and lifespan in model organisms It is possible that this compound may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses

Metabolic Pathways

Glycine is known to be involved in several metabolic pathways, including its degradation to carbon dioxide and ammonium, the production of serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, and the generation of N-methylglycine (sarcosine) through methylation

Transport and Distribution

Glycine transporters are known to regulate the synaptic concentrations of glycine by mediating its reuptake into nerve terminals and adjacent glial cells

Properties

IUPAC Name

2-amino-2-(2H-tetrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBRUIZWQZHXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897242
Record name 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138199-51-6
Record name α-Amino-2H-tetrazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138199-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrazol-5-yl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9YSJ8VXX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(RS)-(tetrazol-5-yl)glycine
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(RS)-(tetrazol-5-yl)glycine
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(RS)-(tetrazol-5-yl)glycine
Reactant of Route 5
(RS)-(tetrazol-5-yl)glycine
Reactant of Route 6
(RS)-(tetrazol-5-yl)glycine

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